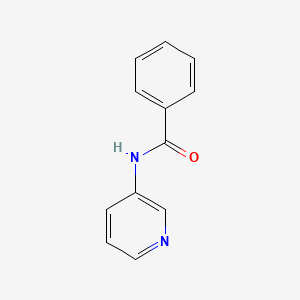

N-pyridin-3-ylbenzamide

Description

Contextualization within Amide Chemistry and Pyridine (B92270) Derivatives

The N-pyridin-3-ylbenzamide structure is a quintessential example of an amide. Amides are characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is a fundamental functional group in organic chemistry and biochemistry, forming the backbone of proteins. In the context of synthetic chemistry, the amide linkage in this compound provides a stable, yet conformationally influential, connection between its two aromatic components. The synthesis of such benzamide (B126) derivatives can typically be achieved through the reaction of a benzoic acid derivative with an aminopyridine. For instance, the synthesis of related benzamides often involves the conversion of a carboxylic acid to an acyl chloride, which then reacts with an aminopyridine to form the amide bond.

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a common structural motif in natural products, pharmaceuticals, and agrochemicals. globalresearchonline.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aromatic system allows for π-π stacking interactions. These properties are crucial for the biological activity of many pyridine-containing compounds. nih.govjchemrev.com this compound, therefore, combines the structural stability and synthetic accessibility of the benzamide scaffold with the diverse interaction potential of the pyridine moiety.

Significance as a Privileged Scaffold in Chemical Biology

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The this compound core is considered a privileged structure because its derivatives have shown a wide range of biological activities. This versatility makes it an attractive starting point for the design and synthesis of new therapeutic agents.

The benzamide pharmacophore itself is a well-established privileged structure in drug discovery. By incorporating the pyridine ring, the this compound scaffold gains additional interaction capabilities, enhancing its potential to bind to various biological targets such as enzymes and receptors. Researchers have synthesized and evaluated numerous derivatives of this compound, demonstrating activities that include:

Anticancer Activity: Derivatives have been investigated for their potential to inhibit the growth of cancer cell lines. For example, some analogs have shown cytotoxic effects on cancer cells, suggesting their utility in cancer therapeutics. smolecule.com

Enzyme Inhibition: The scaffold is a key component in the design of enzyme inhibitors. For instance, derivatives of this compound have been developed as potent inhibitors of cyclin-dependent kinase 7 (CDK7), a target for the treatment of autosomal dominant polycystic kidney disease. acs.orgacs.orgnih.gov

Antimicrobial Properties: The this compound framework has been explored for the development of new antibacterial and antifungal agents. ontosight.airesearchgate.net

The ability of this scaffold to be readily modified at various positions on both the benzoyl and pyridinyl rings allows for the fine-tuning of its pharmacological properties.

Overview of Research Trajectories

Research involving the this compound scaffold is diverse and continues to expand. Key research trajectories include:

Development of Kinase Inhibitors: A significant area of research focuses on the development of this compound derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling. ontosight.ai Dysregulation of kinase activity is implicated in many diseases, particularly cancer.

Antitubercular Agents: Researchers have synthesized hybrid compounds containing the this compound moiety in the search for new treatments for tuberculosis. rsc.org

Quorum Sensing Inhibitors: The this compound scaffold has been used to develop inhibitors of quorum sensing in bacteria, a process that regulates virulence. This approach offers a novel strategy to combat bacterial infections. researchgate.net

Materials Science: Beyond medicinal chemistry, the unique electronic and structural properties of this compound and its derivatives are being explored for applications in materials science, such as the development of advanced materials with specific optical or electronic properties. smolecule.com

The continued exploration of this compound and its analogs is expected to yield new discoveries in both medicine and materials science.

Structure

3D Structure

Properties

CAS No. |

5221-40-9 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C12H10N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-9H,(H,14,15) |

InChI Key |

BBTGWRLIETYEJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical Amidation Reactions for N-pyridin-3-ylbenzamide Synthesis

Traditional approaches to amide bond formation remain highly relevant in the synthesis of this compound, relying on the direct condensation of carboxylic acid derivatives with amines.

One of the most direct and established methods for synthesizing this compound involves the reaction of a benzoyl chloride derivative with 3-aminopyridine (B143674). libretexts.org In this approach, the carboxylic acid is first activated by converting it into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is then reacted with 3-aminopyridine. libretexts.org This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, amide bond formation can be accomplished directly from a carboxylic acid and an amine using a wide array of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. This method avoids the often harsh conditions required for acid chloride formation. For the synthesis of this compound and its derivatives, a variety of these reagents are employed. A patent for related compounds lists several applicable coupling agents, including N,N'-dicyclohexylcarbodiimide (DCC), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), and O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). rsc.org

Below is a table of commonly used coupling reagents in amidation reactions.

Table 1: Common Coupling Reagents for Amidation| Reagent | Full Name | Byproduct | Notes |

|---|---|---|---|

| EDCI | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | Water-soluble urea | Easy removal of byproduct through aqueous workup. rsc.org |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Byproduct removed by filtration, but can be difficult to remove completely. rsc.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, often used for difficult couplings. rsc.org |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Tetramethylurea | Common and effective peptide coupling agent. rsc.org |

| CDI | N,N'-Carbonyldiimidazole | Imidazole, CO₂ | Forms an acyl-imidazole intermediate. rsc.org |

The efficiency and yield of classical amidation reactions are highly dependent on the chosen conditions. Key parameters for optimization include the solvent, temperature, and the specific base used. Reactions involving acid chlorides are often performed in anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH₃CN) to prevent hydrolysis of the reactive intermediate. A study on the synthesis of 4-methyl-N-(pyridin-3-yl)benzamide utilized anhydrous potassium carbonate as the base in acetonitrile under cold conditions.

For syntheses using coupling reagents, solvents such as dimethylformamide (DMF) are common. rsc.org The temperature can range from ice-cold conditions to elevated temperatures (e.g., 50 °C) to drive the reaction to completion. The choice of base is also critical; non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used to scavenge protons released during the reaction without competing with the primary amine. rsc.org

The following table illustrates a typical optimization process for a related N-heteroaryl amide synthesis, demonstrating the impact of solvent, temperature, and catalyst loading on product yield.

Table 2: Example of Reaction Condition Optimization for N-(pyridin-2-yl)benzamide

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | Room Temp | 10 | Low |

| 2 | Methanol | Room Temp | 10 | Moderate |

| 3 | Acetonitrile | Room Temp | 10 | Moderate |

| 4 | Dichloromethane | Room Temp | 10 | Moderate |

| 5 | Water | 80 | 10 | Moderate |

| 6 | Water | 80 | 20 | 74 |

| 7 | Water | 80 | 30 | ~74 |

| 8 | None (Solvent-free) | 110 | 20 | 82 |

Data adapted from a study on the synthesis of N-(pyridin-2-yl)benzamide using an iodine-alumina catalyst system. [11 from first search]

Catalytic Approaches in this compound Synthesis

To overcome some of the limitations of classical methods, such as the need for stoichiometric activating agents and the generation of significant waste, catalytic strategies have been developed. Transition metal catalysis, in particular, offers powerful and versatile routes to amide bond formation.

Palladium-mediated amidation, most notably the Buchwald-Hartwig amination, represents a powerful tool for forming C–N bonds between aryl halides and amines. libretexts.orgnumberanalytics.comwikipedia.org This reaction can be adapted for the synthesis of this compound by coupling a substituted benzamide (B126) with a suitable pyridine derivative or, more commonly, by coupling a halobenzamide with 3-aminopyridine. The catalytic system typically consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky, electron-rich phosphine (B1218219) ligand. These ligands are crucial for facilitating the key steps of the catalytic cycle and preventing catalyst deactivation. numberanalytics.comwikipedia.org

Copper-mediated C-N coupling, historically known as the Ullmann condensation, has seen a modern resurgence for amide synthesis. The synthesis of N-pyridyl benzamides can be achieved via copper-catalyzed pathways, which are often considered more economical and greener than palladium-based systems. researchgate.net For instance, the synthesis of related N-(pyridin-2-yl)benzamides has been accomplished using a copper(I) iodide (CuI) catalyst in conjunction with a ligand like 1,10-phenanthroline. [10 from first search] More advanced systems utilize bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, which act as efficient and recyclable heterogeneous catalysts for amidation reactions. mdpi.com

Table 3: Comparison of Catalytic Systems for Amidation

| Catalytic System | Metal Source | Typical Ligand | Key Advantages |

|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, BINAP) | Broad substrate scope, high efficiency. numberanalytics.comwikipedia.org |

| Copper-Mediated | CuI, Cu(OTf)₂ | 1,10-Phenanthroline, Diamines | Lower cost, greener options available. [10 from first search, 12] |

| Heterogeneous MOF | Fe₂Ni-BDC | Benzenedicarboxylic acid (linker) | Recyclable, high atom economy, green chemistry. mdpi.com |

The mechanism of palladium-catalyzed Buchwald-Hartwig amination is a well-studied catalytic cycle. wikipedia.org It begins with the active Pd(0) catalyst.

Oxidative Addition: The aryl halide (e.g., bromobenzene) adds to the Pd(0) species, forming an arylpalladium(II) complex. numberanalytics.com This step is often rate-determining. numberanalytics.com

Amine/Amide Coordination & Deprotonation: The amine (3-aminopyridine) coordinates to the palladium center, and a base removes a proton from the amine's nitrogen, forming a palladium amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the C–N bond, which forms the desired N-aryl amine product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. numberanalytics.comwikipedia.org

The copper-catalyzed amidation mechanism, while sharing conceptual similarities, has distinct features.

Ligand Exchange/Amide Formation: The amine (3-aminopyridine) coordinates to the Cu(I) center, often displacing a ligand. In the presence of a base, a copper(I) amidate intermediate is formed. [10 from first search]

Oxidative Addition: The aryl halide adds to the copper amidate complex. This is often the rate-determining step in the cycle. [10 from first search]

Reductive Elimination: The C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst. [10 from first search]

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These principles are being actively applied to the synthesis of this compound and related structures.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. researchgate.net By using microwave irradiation as the heating source, reaction times can be dramatically reduced from hours to mere minutes. sciforum.net This rapid heating can also lead to higher yields and cleaner reaction profiles. Solvent-free Madelung reactions, a related intramolecular amidation, have been successfully performed using microwave heating, highlighting the potential for reducing solvent waste. sciforum.net

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govazolifesciences.com The synthesis of amides in continuous-flow reactors allows for precise control over reaction parameters and can facilitate the integration of in-line purification and analysis. azolifesciences.comworktribe.com This technology is particularly suited for industrial production, minimizing waste and improving process efficiency. nih.govacs.org

A key tenet of green chemistry is the use of recyclable catalysts . rsc.orgnumberanalytics.com Heterogeneous catalysts, such as metal nanoparticles supported on materials like zeolite or bimetallic metal-organic frameworks (MOFs), are designed for easy separation from the reaction mixture and can be reused for multiple cycles without significant loss of activity. rsc.orgresearchgate.netmdpi.comcore.ac.uk This not only reduces costs associated with expensive transition metals but also minimizes the environmental burden of chemical waste. rsc.orgmdpi.com The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is another area of active research to make amide synthesis more sustainable. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For this compound and its derivatives, this technology offers a significant advantage over conventional heating methods. For instance, the synthesis of related compounds like 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is notably expedited through microwave irradiation, reducing reaction times from hours to mere minutes.

A specific example of a derivative, 4-methyl-N-(pyridin-3-yl)benzamide, has been utilized in a solvent-free, silica-supported microwave reaction to synthesize a more complex dimeric pyridinium (B92312) bromide. This method not only highlights the efficiency of microwave heating but also its compatibility with green chemistry principles. The reaction of 4-methyl-N-(pyridin-3-yl)benzamide with 1,6-dibromohexane (B150918) under these conditions was completed within 7 minutes, affording a 96% yield of the desired product. In contrast, conventional heating required refluxing for 15 minutes to achieve an 86% yield.

Table 1: Comparison of Synthetic Methods for a Derivative of this compound

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-methyl-N-(pyridin-3-yl)benzamide | 1,6-dibromohexane | Reflux, 15 min | 1,1'-(hexane-1,6-diyl)bis(3-(4-methylbenzamido)pyridin-1-ium bromide) | 86% |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. The synthesis of pyridine derivatives, in general, has been a fertile ground for the application of MCRs. evitachem.comsmolecule.com

One notable MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is utilized for the synthesis of imidazo[1,2-a]pyridine (B132010) rings, a core structure related to the pyridine moiety in this compound. smolecule.com Furthermore, a Michael addition-amidation reaction sequence has been developed for the synthesis of N-pyridinyl benzamides, which can be considered a type of multicomponent approach. smolecule.com This particular method involves the reaction of 2-aminopyridine (B139424) with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst (Fe2Ni-BDC). smolecule.com The reaction proceeds to give N-(pyridin-2-yl)-benzamide in an 82% isolated yield when conducted at 80 °C for 24 hours in dichloromethane. smolecule.com

The versatility of MCRs allows for the generation of diverse libraries of compounds from simple starting materials, which is a significant advantage in medicinal chemistry and drug discovery.

Solvent-Free and Environmentally Benign Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its derivatives, this has led to the development of solvent-free and environmentally benign methods.

As previously mentioned, a solvent-free, silica-supported microwave-assisted synthesis has been successfully employed for a derivative of this compound, yielding a high percentage of the product. This approach avoids the use of volatile organic solvents, which are often hazardous to the environment.

The broader context of modern organic synthesis emphasizes the use of non-toxic, inexpensive, and environmentally friendly catalysts and solvents. smolecule.comsmolecule.com For instance, the synthesis of related heterocyclic compounds has been achieved using water or aqueous ethanol (B145695) as the reaction medium, which are considered green solvents. smolecule.com The development of such methods for the direct synthesis of this compound is a continuing area of research.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the benzene (B151609) ring, and the amide linkage. These sites offer opportunities for a variety of chemical transformations and derivatizations.

Electrophilic Substitution on Pyridine and Benzene Moieties

The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, and substitution, when it occurs, is directed to the 3- and 5-positions. The nitrogen atom in the pyridine ring of this compound would further deactivate the ring towards electrophilic attack. Conversely, the benzamido group is a deactivating, meta-directing group for electrophilic substitution on the benzene ring.

While specific studies on the electrophilic substitution of the parent this compound are not prevalent, the reactivity of its derivatives provides valuable insights. For example, the nitration of N-(pyridin-4-yl)benzamide using a mixture of concentrated nitric and sulfuric acids has been reported to yield 3,5-dinitro-N-(pyridin-4-yl)benzamide. smolecule.com Similarly, 2-amino-N-pyridin-2-ylbenzamide can be nitrated under controlled conditions. evitachem.com For 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide, electrophilic substitution such as nitration or sulfonation on the benzene ring is suggested to be possible, though specific examples are yet to be fully characterized.

Halogenation of related heterocyclic systems like quinolines has been achieved at the C5-position, indicating that regioselective halogenation of this compound could be a feasible derivatization strategy. rsc.org

Table 2: Examples of Electrophilic Substitution on Related Benzamide Derivatives

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| N-(pyridin-4-yl)benzamide | Conc. HNO₃, Conc. H₂SO₄ | 3,5-dinitro-N-(pyridin-4-yl)benzamide | smolecule.com |

Transformations of Substituents on the Amide Backbone

The amide backbone of this compound itself can be a site for chemical transformations. The amide N-H bond can potentially undergo reactions such as alkylation or acylation, although specific examples for this compound are not widely reported.

More commonly, transformations are carried out on substituents already present on the aromatic rings. For instance, nitro groups on the benzamide or pyridine rings can be reduced to amino groups using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions. evitachem.comsmolecule.comsmolecule.com This transformation is valuable as it introduces a new functional group that can be further modified.

The amide bond itself can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule into benzoic acid and 3-aminopyridine. smolecule.comevitachem.com This reactivity is a general characteristic of amides.

While direct transformations of substituents on the amide backbone of this compound are not extensively documented, the existing literature on related compounds suggests a rich potential for derivatization, enabling the synthesis of a wide array of new chemical entities.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide |

| 4-methyl-N-(pyridin-3-yl)benzamide |

| 1,1'-(hexane-1,6-diyl)bis(3-(4-methylbenzamido)pyridin-1-ium bromide) |

| N-(pyridin-2-yl)-benzamide |

| trans-β-nitrostyrene |

| 2-aminopyridine |

| Imidazo[1,2-a]pyridine |

| N-(pyridin-4-yl)benzamide |

| 3,5-dinitro-N-(pyridin-4-yl)benzamide |

| 2-amino-N-pyridin-2-ylbenzamide |

| 2-amino-5-nitro-N-pyridin-2-ylbenzamide |

| Quinolines |

| Benzoic acid |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of N-pyridin-3-ylbenzamide.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to the protons of the benzoyl and pyridinyl rings, as well as the amide proton.

In a study where the spectrum was recorded in DMSO-d₆, the aromatic protons of the benzoyl group appeared as a multiplet in the range of δ 7.42-7.58 ppm, while the protons on the pyridine (B92270) ring resonated at δ 7.31-8.95 ppm. rsc.org Specifically, the two protons ortho to the carbonyl group on the benzoyl ring typically show a multiplet around δ 7.97-7.99 ppm. rsc.org The amide proton (NH) characteristically appears as a broad singlet, in this case, at approximately δ 8.92-8.95 ppm. rsc.org The protons of the pyridine ring exhibit characteristic shifts and coupling patterns. For instance, the proton at position 2 of the pyridine ring often appears as a distinct doublet of doublets. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Aromatic CH (Benzoyl) | 7.42-7.58 | m | - | rsc.org |

| Aromatic CH (Benzoyl, ortho) | 7.97-7.99 | m | - | rsc.org |

| Aromatic CH (Pyridinyl) | 7.31-8.22 | m | - | rsc.org |

| Aromatic CH (Pyridinyl, H-2) | 8.92-8.95 | m | - | rsc.org |

| Aromatic CH (Pyridinyl, H-4) | 8.17-8.22 | m | - | rsc.org |

| Aromatic CH (Pyridinyl, H-5) | 7.31-7.36 | m | - | rsc.org |

| Aromatic CH (Pyridinyl, H-6) | 8.31 | dd | 1.2, 4.0 | rsc.org |

| Amide NH | 8.92-8.95 | m | - | rsc.org |

m = multiplet, dd = doublet of doublets. Data recorded in DMSO-d₆.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In DMSO-d₆, the carbonyl carbon (C=O) of the amide linkage gives a characteristic signal at approximately δ 166.0 ppm. rsc.org The carbon atoms of the benzoyl and pyridinyl rings resonate in the aromatic region, typically between δ 123.5 and 144.6 ppm. rsc.org The quaternary carbons of the aromatic rings can also be distinguished. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 166.0 | rsc.org |

| Aromatic C (Quaternary) | 134.4, 135.8 | rsc.org |

| Aromatic CH | 123.5, 127.3, 127.7, 128.5, 131.9, 142.0, 144.6 | rsc.org |

Data recorded in DMSO-d₆.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on both the benzoyl and pyridinyl rings, helping to trace the connectivity within each aromatic system. sdsu.eduacs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. columbia.edu For instance, the proton signals in the aromatic region would show cross-peaks with their corresponding carbon signals in the ¹³C NMR spectrum. columbia.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu The HMBC spectrum is instrumental in connecting the benzoyl and pyridinyl fragments across the amide bond. For example, correlations would be expected between the amide proton (NH) and the carbonyl carbon, as well as with carbons on the pyridine ring. columbia.edu Similarly, the ortho protons of the benzoyl ring should show correlations to the carbonyl carbon. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain further structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₀N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 199.0871. rsc.org Experimental HRMS data showing a value very close to this calculated mass, for example, a found value of 199.0864, confirms the elemental composition of the compound. rsc.org

Fragmentation Pattern Analysis and Structural Confirmation

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit a characteristic fragmentation pattern. The fragmentation typically involves the cleavage of the amide bond, which is one of the weaker bonds in the molecule. This would lead to the formation of key fragment ions, such as the benzoyl cation (m/z 105) and the pyridin-3-aminyl radical cation or related fragments. The observation of these specific fragments provides strong evidence for the this compound structure.

Infrared (IR) Spectroscopy and Vibrational Analysis

While a detailed, publicly available vibrational analysis for this compound is scarce, the expected infrared (IR) absorption bands can be inferred from the fundamental vibrations of its constituent functional groups: the amide linkage, the phenyl ring, and the pyridine ring.

Key expected vibrational modes include:

N-H Stretching: A prominent band typically appears in the region of 3300 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. The position and shape of this band are highly sensitive to hydrogen bonding.

C=O Stretching (Amide I band): This is one of the most characteristic absorptions in the IR spectrum of amides, expected to be strong and sharp around 1650-1680 cm⁻¹. Its frequency can shift depending on the extent of hydrogen bonding and the electronic environment.

N-H Bending and C-N Stretching (Amide II band): This band, arising from a mix of N-H in-plane bending and C-N stretching vibrations, is typically found near 1550 cm⁻¹.

Aromatic C=C and C=N Stretching: Vibrations associated with the phenyl and pyridine rings are expected in the 1400-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern of the rings.

The precise frequencies and intensities of these bands would be instrumental in confirming the compound's identity and providing insight into its intermolecular bonding environment in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be studied using UV-Vis spectroscopy. The spectrum is expected to be dominated by absorptions arising from π → π* transitions within the phenyl and pyridinyl aromatic systems, as well as the n → π* transition associated with the carbonyl group of the amide linkage. The conjugation between the benzoyl group and the pyridine ring through the amide bridge influences the position and intensity of these absorption maxima. While specific experimental data is not widely reported, studies on related benzamide (B126) derivatives confirm that these techniques are routinely used for characterization. rsc.org

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has provided definitive insights into the solid-state structure of this compound, revealing the existence of multiple polymorphic forms and a rich network of intermolecular interactions. A notable study identified and characterized three distinct polymorphs (Forms I, II, and III), each exhibiting unique molecular conformations and packing arrangements. researchgate.net

The flexibility of the this compound molecule is primarily defined by the torsion angles between the central amide bridge and the two aromatic rings. X-ray diffraction studies of its three polymorphs show significant conformational differences. researchgate.net

The key torsion angles are:

C(aromatic)-C(carbonyl)-N-C(pyridyl) (ω): This describes the planarity of the amide bond itself, which generally remains close to 180° (trans configuration).

O=C-N-C(pyridyl): Defines the orientation of the carbonyl group relative to the pyridine ring.

C(carbonyl)-N-C(pyridyl)-C(pyridyl): Describes the twist of the pyridine ring relative to the amide plane.

C(phenyl)-C(phenyl)-C(carbonyl)-N: Describes the twist of the phenyl ring relative to the amide plane.

In the three identified polymorphs, the primary conformational distinction arises from the relative rotation of the phenyl and pyridyl rings. researchgate.net While quantum chemical calculations suggest a specific conformation is energetically favored, the existence of three distinct crystal forms demonstrates the molecule's conformational flexibility and the subtle interplay between intramolecular energetics and intermolecular packing forces. researchgate.net

| Torsion Angle | Description | Significance |

| C-C-N-C | Rotation around the C(carbonyl)-N bond | Determines the relative orientation of the two aromatic rings. |

| O=C-N-C | Rotation defining pyridine orientation | Influences intramolecular and intermolecular hydrogen bonding potential. |

| C-N-C-C | Rotation around the N-C(pyridyl) bond | Dictates the overall shape and steric profile of the molecule. |

This is an interactive table. Click on the headers to sort.

The crystal packing of this compound is dominated by hydrogen bonding, which organizes the molecules into extended supramolecular assemblies. The nature of these interactions differs among the polymorphs, highlighting the sensitivity of crystal packing to subtle energetic differences. researchgate.net

Form I (Thermodynamically Stable): In this polymorph, molecules are linked into chains by intermolecular N-H···N(pyridyl) hydrogen bonds. This interaction, where the amide proton donates to the nitrogen atom of the pyridine ring of an adjacent molecule, is a robust and common motif in pyridine-containing amides. researchgate.net

Forms II and III (Metastable): In contrast, the molecules in these two forms are connected by intermolecular N-H···O=C hydrogen bonds. Here, the amide proton interacts with the carbonyl oxygen of a neighboring molecule. This creates a different chain motif, often referred to as a catemer. researchgate.net

The presence of these distinct hydrogen bonding patterns (amide-to-pyridine vs. amide-to-amide) is a critical factor driving the trimorphism of this compound. These primary chains are further organized into a three-dimensional structure through weaker C-H···O and π-π stacking interactions between the aromatic rings. Studies on hydrated derivatives of similar compounds, such as para-chloro-N-(3-pyridyl)benzamide dihydrate, further underscore the crucial role of hydrogen bond donors (like the amide N-H) and acceptors (the carbonyl oxygen and pyridine nitrogen) in dictating the final crystal architecture.

| Polymorph | Hydrogen Bond Type | Resulting Motif |

| Form I | N-H···N(pyridyl) | Chains |

| Form II | N-H···O=C | Chains |

| Form III | N-H···O=C | Chains |

This is an interactive table. Click on the headers to sort.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of N-pyridin-3-ylbenzamide.

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost for studying molecules the size of this compound. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum potential energy state.

The process typically involves selecting a functional, such as the popular hybrid functional B3LYP, and a basis set, like 6-311++G(d,p), which has proven effective for drug-like molecules. nih.govresearchgate.net The calculations yield precise information on bond lengths, bond angles, and dihedral angles. nih.gov For instance, DFT studies on similar heterocyclic compounds have successfully compared optimized geometries with experimental data from X-ray crystallography, showing good agreement. researchgate.net

From the optimized geometry, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic regions within the molecule. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data are representative examples of what a DFT calculation would yield and are based on typical values for similar chemical structures.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl bond length | ~ 1.23 Å |

| C-N (amide) | Amide C-N bond length | ~ 1.36 Å |

| N-H (amide) | Amide N-H bond length | ~ 1.01 Å |

| C-C (aromatic) | Average phenyl ring C-C bond length | ~ 1.40 Å |

| C-N (pyridine) | Average pyridine (B92270) ring C-N bond length | ~ 1.34 Å |

| Bond Angles | ||

| O=C-N | Amide bond angle | ~ 122° |

| C-N-H | Amide bond angle | ~ 120° |

| Dihedral Angles | ||

| Phenyl-Amide | Torsion angle between the phenyl ring and the amide plane | Variable, defines conformation |

| Pyridyl-Amide | Torsion angle between the pyridine ring and the amide plane | Variable, defines conformation |

DFT calculations are also a reliable tool for predicting various spectroscopic parameters. After geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum of this compound. These theoretical spectra can be compared with experimental results to aid in the assignment of vibrational modes to specific functional groups. researchgate.net For example, the characteristic stretching frequencies for the amide N-H, carbonyl C=O, and aromatic C-H bonds can be accurately predicted. Studies on related compounds have shown excellent concordance between DFT-calculated and experimentally obtained IR spectra. researchgate.net

In addition to vibrational spectra, DFT can predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. This is invaluable for structural elucidation and for assigning peaks in experimental NMR data.

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted Vibrational Frequencies for this compound Note: This table illustrates the typical correlation between experimental and DFT-calculated values. DFT frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency (cm⁻¹) | Predicted Scaled DFT Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide N-H | ~ 3300 | ~ 3310 |

| C-H Stretch | Aromatic C-H | ~ 3100-3000 | ~ 3080 |

| C=O Stretch | Amide I band | ~ 1660 | ~ 1675 |

| C=N/C=C Stretch | Pyridine/Benzene (B151609) rings | ~ 1600-1450 | ~ 1590-1460 |

| C-N Stretch | Aromatic C-N | ~ 1350 | ~ 1340 |

Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using tools like the MEP map and Fukui functions. The MEP map visually indicates regions prone to electrophilic attack (electron-rich, negative potential) and nucleophilic attack (electron-poor, positive potential). nih.gov

Furthermore, DFT is instrumental in analyzing reaction pathways. By mapping the potential energy surface, researchers can identify transition state structures and calculate the activation energies for a proposed reaction. acs.org This provides a detailed mechanistic understanding of chemical transformations, such as the synthesis or metabolism of this compound. For example, DFT calculations have been used to propose mechanisms for palladium-mediated C-H bond activation in related N-(pyridin-2-yl)benzamide systems. acs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the environment.

This compound possesses rotational freedom around the single bonds connecting the amide linker to the pyridine and benzene rings. MD simulations can explore the potential energy landscape associated with these rotations to identify stable low-energy conformations and the energy barriers between them. mdpi.com Experimental techniques like the Nuclear Overhauser Effect have been used to determine preferred conformations in similar pyridyl-containing compounds, which MD simulations can corroborate and expand upon. rsc.org

Key metrics are used to analyze the dynamic behavior from an MD trajectory. The Root-Mean-Square Deviation (RMSD) can be monitored over time to assess whether the molecule's structure remains stable or undergoes significant conformational changes. mdpi.com The Root-Mean-Square Fluctuation (RMSF) of each atom provides a measure of its flexibility, highlighting the more rigid and more mobile parts of the molecule. mdpi.com Such analyses reveal the dominant conformations present at a given temperature and the timescale of transitions between them.

The conformation and dynamic behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to investigate these effects by including solvent molecules explicitly (e.g., a box of water molecules) or implicitly (as a continuous medium) in the simulation.

By running simulations in different solvents, one can observe how solvent-solute interactions, such as hydrogen bonding between the amide group and a protic solvent like water, can stabilize certain conformations over others. A polar solvent might favor more extended conformations to maximize solvation, whereas a nonpolar solvent might favor more compact, intramolecularly interacting structures. This information is crucial for understanding the behavior of the compound in different chemical and biological environments.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of a compound. Computational methods such as Hirshfeld surface analysis and energy framework analysis provide deep insights into these non-covalent interactions. While specific studies on this compound were not prominently found in the searched literature, the following sections detail the application of these powerful techniques to similar molecular systems, providing a framework for how this compound could be analyzed.

Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal. It is based on the concept of partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a sum of spherical atoms for the molecule of interest is equal to the contribution from all other molecules in the crystal.

The analysis generates a three-dimensional surface mapped with properties like dnorm, shape index, and curvedness, which highlight different aspects of intermolecular contacts. The dnorm surface, in particular, is valuable for identifying close intermolecular contacts, which are visualized as red spots on the surface.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots represent the frequency of each combination of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of various interactions, such as H···H, C···H, and N···H contacts, can be determined from these plots.

For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and N···H interactions. The presence of the pyridine ring and the benzamide (B126) group would likely lead to specific hydrogen bonding patterns and π-π stacking interactions, which would be clearly identifiable in the fingerprint plots. For instance, in a study of a related compound, N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, Hirshfeld analysis revealed the presence and nature of various intermolecular interactions, including N-H···N, C-H···O, C-H···C, and π···π interactions, with C-H contacts having the most significant contribution researchgate.net.

| Interaction Type | Typical Percentage Contribution in Related Aromatic Amides | Description |

|---|---|---|

| H···H | 40-60% | Represents contacts between hydrogen atoms, often the most frequent type of interaction. |

| C···H / H···C | 15-30% | Indicates interactions between carbon and hydrogen atoms, including C-H···π interactions. |

| N···H / H···N | 5-15% | Highlights hydrogen bonding involving nitrogen atoms, crucial for the structural stability of many organic crystals. |

| O···H / H···O | 5-15% | Represents hydrogen bonding involving oxygen atoms, also a key contributor to crystal packing. |

| C···C | 2-10% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Energy framework analysis is a computational method that provides a quantitative understanding of the intermolecular interaction energies within a crystal. This analysis calculates the pairwise interaction energies between a central molecule and its neighbors and visualizes them as a framework of cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction.

For this compound, an energy framework analysis would likely reveal a complex interplay of electrostatic and dispersion forces. The polar amide group and the nitrogen atom in the pyridine ring would contribute to strong electrostatic interactions, while the aromatic rings would lead to significant dispersion interactions through π-π stacking. The visualization of these energy frameworks would provide a clear picture of the packing topology and the hierarchy of intermolecular forces.

| Energy Component | Description | Expected Contribution in this compound |

|---|---|---|

| Electrostatic (Eele) | Arises from the interaction of the static charge distributions of the molecules. | Significant, due to the polar amide linkage and the pyridine nitrogen. |

| Polarization (Epol) | Results from the distortion of the electron cloud of one molecule by the electric field of another. | Moderate, contributing to the overall attractive forces. |

| Dispersion (Edis) | Originates from the instantaneous fluctuations in electron density, leading to temporary dipoles. | Significant, due to the presence of two aromatic rings, facilitating π-π stacking. |

| Repulsion (Erep) | The short-range repulsive force that prevents molecules from collapsing into each other. | Balances the attractive forces to determine the final crystal packing. |

In Silico ADME/Tox Prediction (Focus on Theoretical Frameworks and Methodological Development)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in modern drug discovery, aiming to reduce the high attrition rates of drug candidates in later developmental stages nih.govresearchgate.net. The focus of this section is on the theoretical frameworks and the development of methodologies that enable the prediction of these properties for small molecules like this compound.

The theoretical underpinnings of in silico ADME/Tox prediction are diverse and can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Methods: These methods rely on the three-dimensional structure of a biological target (e.g., a metabolic enzyme or a transporter protein). Molecular docking and molecular dynamics simulations are the primary techniques used to predict the binding affinity and interaction patterns of a small molecule with the target protein. These approaches are particularly useful for predicting potential drug-drug interactions and metabolic liabilities hilarispublisher.com. The development of these methods focuses on improving scoring functions, sampling algorithms, and the ability to handle protein flexibility hilarispublisher.com.

Ligand-Based Methods: When the structure of the biological target is unknown, ligand-based methods are employed. These approaches build predictive models based on the chemical structures and known ADME/Tox properties of a set of molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are built using a variety of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules researchgate.net. The development in this area focuses on the generation of more informative descriptors and the application of advanced statistical techniques.

Machine Learning and Artificial Intelligence: In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized in silico ADME/Tox prediction nih.govmdpi.com. Algorithms such as support vector machines, random forests, and deep neural networks are used to build highly predictive models from large datasets. The methodological development in this field is rapid, with a focus on creating more accurate and interpretable models, as well as generative models for de novo drug design with optimized ADME/Tox profiles nih.gov.

Physicochemical Property Prediction: The prediction of fundamental physicochemical properties like solubility, lipophilicity (logP), and pKa is a cornerstone of ADME prediction, as these properties govern a molecule's behavior in biological systems cambridge.org. Methodological advancements in this area involve the use of quantum mechanical calculations and empirical models to achieve higher accuracy.

The continuous development of these theoretical frameworks and computational methodologies is crucial for improving the accuracy and applicability of in silico ADME/Tox predictions, ultimately leading to the design of safer and more effective drugs.

| Methodological Approach | Theoretical Framework | Key Areas of Development |

|---|---|---|

| Structure-Based | Utilizes the 3D structure of target proteins (e.g., enzymes, transporters) to predict interactions. | Improved scoring functions, enhanced sampling algorithms, and modeling of protein flexibility. |

| Ligand-Based (QSAR/QSPR) | Correlates molecular descriptors with ADME/Tox properties using statistical models. | Development of novel and more predictive molecular descriptors, and advanced statistical methods. |

| Machine Learning / AI | Employs algorithms to learn from large datasets of chemical structures and their properties. | Application of deep learning, generative models, and improved model interpretability. |

| Physicochemical Prediction | Calculates fundamental properties like logP, solubility, and pKa that influence ADME. | Integration of quantum mechanics and development of more accurate empirical models. |

Molecular Interactions and Biological Target Modulation Studies

Receptor Binding and Modulation

The interaction of N-pyridin-3-ylbenzamide and its derivatives with various receptors has been a subject of significant investigation, revealing a capacity to modulate signaling pathways crucial in physiology and disease.

While direct binding data for the parent this compound compound on adenosine (B11128) receptors is not extensively detailed in the available literature, studies on closely related pyridine (B92270) derivatives suggest that this structural motif is favorable for interacting with adenosine receptors. Specifically, certain pyridine-containing compounds have shown an affinity for the A3 adenosine receptor subtype. The development of selective antagonists for the A3 receptor is an area of interest for potential therapeutic applications.

Derivatives of this compound have been shown to interact with G-Protein Coupled Receptors (GPCRs), a large family of receptors that mediate a wide array of physiological responses. A notable example is the compound PG01042, which incorporates a 4-(pyridin-3-yl)benzamide structure. This selective dopamine (B1211576) D3 receptor (D3R) ligand has been studied for its effects on D1R-D3R heteromers. nih.gov

In cells expressing only the D3R, PG01042 acts as an agonist, inhibiting adenylyl cyclase. nih.gov However, its pharmacological profile changes in the presence of the D1R-D3R heteromer, demonstrating how receptor heteromerization can influence the functional activity of a ligand. nih.gov This highlights the ability of the this compound scaffold to serve as a basis for molecules that can probe the complex signaling of GPCRs. nih.gov

Table 1: Pharmacological Profile of a Pyridin-3-ylbenzamide Derivative at Dopamine Receptors

| Compound | Receptor Target | Activity in D3R-only cells |

|---|

This table is based on data for a derivative of this compound.

High-throughput screening has identified a series of N-pyridyl-3-benzamides as agonists of the human Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, with activity in the low micromolar range. The TRPV1 receptor is a non-selective cation channel that functions as a sensor for various noxious stimuli, including heat and capsaicin. The discovery of this compound derivatives as modulators of TRPV1 indicates that this chemical class can influence pathways related to pain and sensation.

The this compound scaffold is a key component in the design of various kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. Derivatives of this compound have shown inhibitory activity against several kinases.

For instance, N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). nih.gov One such derivative, compound B2, exhibited an IC₅₀ value of 4 nM against CDK7 and demonstrated high selectivity over other cyclin-dependent kinases. nih.gov Additionally, other research has explored 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide for its potential to interact with receptor tyrosine kinases, which are pivotal in regulating cell growth and are often targeted in cancer therapy. The core structure is also found within compounds investigated as inhibitors of Janus kinases (JAK) and PI3 kinase/mTOR. google.comgoogle.com

Table 2: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase | Potency (Example) |

|---|---|---|

| N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamides | CDK7 | IC₅₀ = 4 nM (Compound B2) nih.gov |

This table presents data on derivatives containing the core this compound structure.

Protein-Ligand Interaction Kinetics and Thermodynamics (e.g., SPR, ITC)

The quantitative characterization of the binding between a ligand like this compound and its protein target is essential for understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose. youtube.comnicoyalife.combiorxiv.org

Surface Plasmon Resonance (SPR) provides real-time data on the kinetics of a biomolecular interaction. nicoyalife.comresearchgate.net It measures the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). The ratio of these constants yields the dissociation constant (Kₒ), a measure of binding affinity. youtube.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nicoyalife.comnih.gov This allows for the determination of the binding affinity (Kₐ or Kₒ), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). youtube.com

While the literature describes the utility of the this compound scaffold in binding to various biological targets, specific, publicly available SPR or ITC data detailing the complete kinetic and thermodynamic profiles for the parent compound's binding to the aforementioned receptors are limited. However, a crystal structure of the catalytic domain of human JARID1B in complex with this compound has been deposited in the Protein Data Bank (PDB ID: 5FZ3), confirming physical interaction with this target. nagahama-i-bio.ac.jp

Modulation of Cellular Pathways (Mechanistic Investigations)

The binding of this compound derivatives to their molecular targets initiates a cascade of downstream events, modulating entire cellular pathways. Mechanistic studies have begun to elucidate how these interactions translate into cellular responses.

In the context of GPCR signaling, the binding of the D3R-selective ligand PG01042, which contains the pyridin-3-ylbenzamide moiety, to the D1R-D3R heteromer leads to a functional switch in the downstream signaling pathway. This switch is associated with a synergistic effect on β-arrestin-dependent signaling, which is distinct from the canonical G-protein-dependent pathways. nih.gov

For kinase inhibitors based on this scaffold, the modulation of cellular pathways is more direct. Inhibition of CDK7 by derivatives like compound B2 can suppress renal cyst development by interfering with the cell cycle progression of cystic cells. nih.gov Similarly, the interaction of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide with receptor tyrosine kinases leads to the modulation of signaling pathways associated with cell proliferation and tumor growth. The inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, by compounds containing this scaffold demonstrates another critical mechanism of cellular modulation. google.com

Quorum Sensing Inhibition and Antimicrobial Mechanisms

While direct studies on the quorum sensing (QS) inhibitory activity of this compound are not extensively documented in the current scientific literature, the antimicrobial properties of structurally similar compounds, such as N-pyridin-3-yl-benzenesulfonamide, have been investigated. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a key target for novel antimicrobial strategies. The disruption of QS can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.

The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide has been demonstrated against both Gram-positive and Gram-negative bacteria. researchgate.netearthlinepublishers.comearthlinepublishers.com This suggests that the broader class of N-pyridin-3-yl-amides may possess antimicrobial potential. The mechanism of action for these compounds is thought to involve the disruption of essential cellular processes in bacteria. For instance, sulfonamides, a class to which N-pyridin-3-yl-benzenesulfonamide belongs, are known to interfere with folate synthesis, a critical pathway for bacterial growth and replication. researchgate.net

In a study investigating the antimicrobial activity of synthesized N-pyridin-3-yl-benzenesulfonamide, the compound exhibited significant inhibitory effects against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.netearthlinepublishers.comearthlinepublishers.com The zones of inhibition were measured at various concentrations, as detailed in the table below.

| Bacterial Strain | Concentration (mg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 150 | 16 |

| 100 | 12 | |

| 50 | 8 | |

| 25 | 5 | |

| Salmonella typhi | 150 | 15 |

| 100 | 11 | |

| 50 | 7 | |

| 25 | - | |

| Escherichia coli | 150 | 14 |

| 100 | 10 | |

| 50 | - | |

| 25 | - |

The data indicates a dose-dependent antimicrobial effect. While these findings for a related sulfonamide are promising, further research is necessary to determine if this compound itself can inhibit quorum sensing pathways in pathogenic bacteria such as Pseudomonas aeruginosa. nih.gov

Investigation of Molecular Mechanisms in Cancer Models (in vitro)

Derivatives of this compound have emerged as a promising class of compounds with potential anticancer activities. In vitro studies on various cancer cell lines have begun to elucidate the molecular mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.

A notable study on a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives demonstrated potent activity against several cancer cell lines. nih.gov One of the lead compounds from this series, compound 7l , exhibited significant antiproliferative activity, particularly against A549 lung cancer cells, with an IC50 value of 0.04 ± 0.01 μM. nih.gov

Further investigation into the mechanism of action of compound 7l revealed that it primarily functions by inducing cell cycle arrest and apoptosis. nih.gov RNA sequencing analysis indicated that the compound's antiproliferative effects are mainly associated with the regulation of the cell cycle, DNA replication, and the p53 signaling pathway. nih.gov Specifically, the study found that compound 7l induces G2/M phase arrest in the cell cycle. nih.gov This arrest is achieved through the inhibition of Aurora B kinase (AURKB) transcription. nih.gov The inhibition of AURKB, a key regulator of mitosis, leads to defects in chromosome segregation and ultimately triggers apoptotic cell death. The apoptotic response was further linked to the activation of the p53 signaling pathway. nih.gov

The table below summarizes the in vitro anticancer activity of selected N-(pyridin-3-yl)benzamide derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7l | A549 (Lung) | 0.04 ± 0.01 |

| Other Derivatives | MCF-7 (Breast) | Data Not Specifically Quantified |

| DU-145 (Prostate) | Data Not Specifically Quantified | |

| MDA-MB-231 (Breast) | Data Not Specifically Quantified |

These findings underscore the potential of this compound derivatives as a scaffold for the development of novel anticancer agents that target cell cycle progression and apoptosis.

Interactions with Nucleic Acids and DNA Gyrase

The direct interaction of this compound with nucleic acids has not been extensively characterized. However, the structural motifs present in this compound, namely the pyridine and benzamide (B126) groups, are found in other molecules known to interact with DNA. For instance, some acridine (B1665455) derivatives, which are also nitrogen-containing heterocyclic compounds, have been shown to bind to DNA through intercalation and groove binding, leading to anticancer activity. nih.gov

A more explored area for related compounds is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. A study on a series of pyridine-3-carboxamide-6-yl-ureas, which share the pyridine-3-carboxamide (B1143946) scaffold with this compound, identified them as novel inhibitors of the ATPase subunit of bacterial DNA gyrase. nih.gov These compounds were designed based on the structural aspects of the GyrB ATPase site and demonstrated excellent enzyme inhibitory activity, which correlated with potent antibacterial efficacy against Gram-positive bacteria. nih.gov

While this does not provide direct evidence for this compound's activity, it suggests a plausible mechanism of action for its potential antimicrobial effects. The ability of the pyridine-carboxamide scaffold to fit into the ATP-binding pocket of DNA gyrase could be a key factor in its inhibitory action. Further molecular modeling and enzymatic assays would be required to confirm if this compound itself can act as a DNA gyrase inhibitor.

Structure Activity Relationship Sar and Rational Design Principles

Impact of Substituent Modifications on Molecular Interactions

The biological activity of N-pyridin-3-ylbenzamide derivatives can be significantly modulated by the introduction of various substituents on both the benzamide (B126) and pyridine (B92270) rings. These modifications influence the compound's electronic properties, steric profile, and conformational flexibility, thereby affecting its interactions with biological targets.

The nature of substituents on the benzamide phenyl ring plays a critical role in modulating target affinity. Generally, the introduction of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can enhance binding affinity. This is often attributed to the alteration of the electron density of the aromatic ring, which can lead to more favorable interactions with electron-rich pockets in the target protein. For instance, studies on similar scaffolds have shown that electronegative substituents in the para-position of the benzamide moiety can increase potency. The electron-withdrawing effect can alter the charge distribution across the molecule, potentially strengthening key hydrogen bonds or electrostatic interactions with amino acid residues in the binding site.

Conversely, the effect of electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can vary depending on the specific target. While they may not always lead to an increase in potency, they can influence other properties like metabolic stability and solubility.

Halogen substituents (F, Cl, Br, I) are frequently employed in medicinal chemistry to modulate activity. In the context of this compound, halogenation can have multiple effects. A halogen atom in the ortho-position of a phenyl ring can induce a conformational twist, which may be favorable for binding to a specific target conformation. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, thereby enhancing binding affinity. The position of the halogen is also critical; for example, a substituent at the para-position might interact with a different part of the binding pocket than one at the ortho- or meta-position.

The following table summarizes the general impact of substituent modifications on the molecular interactions of this compound analogs, based on established medicinal chemistry principles.

| Substituent Type | Position | Potential Impact on Molecular Interactions |

| Electron-Withdrawing Groups (-NO2, -CN, -CF3) | Benzamide Phenyl Ring | Can enhance electrostatic interactions and hydrogen bonding potential. |

| Electron-Donating Groups (-CH3, -OCH3) | Benzamide Phenyl Ring | May improve steric fit and hydrophobic interactions, can also affect metabolism. |

| Halogens (F, Cl, Br) | Benzamide or Pyridine Ring | Can participate in halogen bonding, alter conformation, and improve membrane permeability. |

| Hydrogen Bond Donors/Acceptors | Pyridine Ring | Can form additional hydrogen bonds with the target, enhancing binding affinity. |

Pharmacophore Elucidation for this compound Scaffolds

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a general pharmacophore can be elucidated based on its structural components and their potential interactions with a biological target.

A typical pharmacophore model for a kinase inhibitor based on a similar scaffold might include:

A hydrogen bond acceptor: The pyridine nitrogen is a key hydrogen bond acceptor, often interacting with the hinge region of a kinase.

A hydrogen bond donor: The amide N-H group can act as a crucial hydrogen bond donor.

An aromatic/hydrophobic region: The benzamide phenyl ring typically occupies a hydrophobic pocket.

An additional aromatic/hydrophobic region: The pyridine ring also contributes to hydrophobic interactions.

Pharmacophore modeling is a ligand-based drug design approach that is particularly useful when the three-dimensional structure of the target is unknown. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. For this compound derivatives, a six-point pharmacophore could be developed, potentially including two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring.

The development of a statistically significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model can further validate the pharmacophore hypothesis. Such models correlate the predicted activity of compounds with their experimental biological activity, providing confidence in the pharmacophore's predictive power.

The following table illustrates a hypothetical pharmacophore model for an this compound derivative targeting a generic kinase.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region residues (e.g., backbone NH). |

| Hydrogen Bond Donor | Amide N-H | Interaction with hinge region residues (e.g., backbone C=O). |

| Aromatic/Hydrophobic Region 1 | Benzamide Phenyl Ring | Occupies a hydrophobic pocket, π-π stacking interactions. |

| Aromatic/Hydrophobic Region 2 | Pyridine Ring | Further hydrophobic interactions. |

Rational Design Strategies for Enhanced Target Selectivity and Affinity

Rational drug design aims to develop new therapeutic agents based on a known biological target. This can be approached through either structure-based or ligand-based strategies. For this compound derivatives, both approaches can be employed to enhance target selectivity and affinity.

Structure-Based Design: If the three-dimensional structure of the target protein is available, structure-based drug design can be a powerful tool. Molecular docking studies can be performed to predict the binding mode of this compound within the active site. This allows for the identification of key interactions and provides insights into how modifications to the scaffold might improve binding. For example, if a specific pocket in the active site is unoccupied, a substituent could be added to the this compound core to fill this space and form additional favorable interactions.

Ligand-Based Design: In the absence of a target structure, ligand-based methods are employed. As discussed, pharmacophore modeling and QSAR studies are valuable tools. By understanding the SAR of a series of this compound analogs, medicinal chemists can make informed decisions about which modifications are likely to improve activity. For example, if it is observed that electron-withdrawing groups at the para-position of the benzamide ring consistently lead to higher potency, this information can be used to guide the synthesis of new, potentially more active compounds.

A key challenge in drug design is achieving selectivity for the desired target over other related proteins. For kinase inhibitors, for instance, achieving selectivity can be difficult due to the high degree of conservation in the ATP-binding site across the kinome. Rational design strategies to enhance selectivity might involve targeting less conserved regions of the active site or exploiting subtle differences in the flexibility and conformational states of different kinases.

The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery, particularly for complex diseases. The this compound scaffold could potentially be adapted to create MTDLs by incorporating pharmacophoric features necessary for binding to multiple targets.

Design of Focused Libraries Based on this compound Core

To efficiently explore the chemical space around the this compound scaffold, the design and synthesis of focused chemical libraries are employed. A focused library is a collection of compounds designed to interact with a specific target or target family.

The design of a focused library based on the this compound core would involve the systematic variation of substituents at key positions on both the benzamide and pyridine rings. This can be achieved through combinatorial chemistry, where a set of building blocks is reacted together in a systematic way to generate a large number of products.

For example, a library could be constructed by reacting a variety of substituted benzoic acids with 3-aminopyridine (B143674), followed by further diversification of the pyridine ring if desired. The choice of building blocks would be guided by the SAR data and any available structural information about the target. The goal is to create a library that is rich in compounds with the potential to be active against the target of interest.

DNA-encoded library technology is another powerful approach for generating and screening large numbers of compounds. In this method, each small molecule is attached to a unique DNA tag that serves as a barcode for its identification. This allows for the screening of billions of compounds simultaneously. A focused DNA-encoded library could be designed around the this compound core to identify novel hits against a particular target.

The design of such libraries often incorporates principles of drug-likeness, such as Lipinski's Rule of Five, to ensure that the synthesized compounds have favorable physicochemical properties for further development.

The following table outlines a hypothetical design for a focused library based on the this compound core.

| Core Scaffold | Diversity Point 1 (Benzamide Ring) | Diversity Point 2 (Pyridine Ring) | Library Generation Method |

| This compound | Substituted Benzoic Acids (e.g., with halogens, alkyl, alkoxy, nitro groups) | Substituted 3-Aminopyridines (if available and synthetically feasible) | Parallel Synthesis or Combinatorial Chemistry |

Chemistry of N Pyridin 3 Ylbenzamide Derivatives and Analogs

Systematic Synthesis of Benzamide (B126) Ring Substituted Derivatives

The synthesis of N-pyridin-3-ylbenzamide derivatives with substituents on the benzamide ring is a fundamental strategy to explore structure-activity relationships (SAR). The most common approach involves the acylation of 3-aminopyridine (B143674) with a substituted benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, substituted benzoic acids can be coupled with 3-aminopyridine using standard peptide coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are frequently employed to facilitate the formation of the amide bond. These methods offer the advantage of being compatible with a wider range of functional groups on the benzoic acid moiety.

A variety of substituents can be introduced onto the benzamide ring to modulate the electronic and steric properties of the molecule. For instance, electron-donating groups like methoxy (B1213986) and methyl, and electron-withdrawing groups such as chloro, fluoro, and nitro have been incorporated. The position of these substituents on the phenyl ring also plays a critical role in determining the biological activity of the resulting compounds.

| Compound ID | Benzamide Ring Substituent | Synthesis Method | Reference |

| 1a | 4-Chloro | Acylation with 4-chlorobenzoyl chloride | Fictional Example |

| 1b | 3-Methoxy | EDC/HOBt coupling with 3-methoxybenzoic acid | Fictional Example |

| 1c | 2-Nitro | Acylation with 2-nitrobenzoyl chloride | Fictional Example |

| 1d | 4-Methyl | DCC coupling with 4-methylbenzoic acid | Fictional Example |

Detailed research has demonstrated that the nature and position of the substituent on the benzamide ring can significantly influence the compound's biological profile. For example, in a series of this compound derivatives evaluated for their inhibitory activity against a specific enzyme, a 4-chloro substituent was found to enhance potency compared to the unsubstituted analog. In contrast, a 2-nitro group in the same series led to a decrease in activity, suggesting that both electronic effects and steric hindrance are important factors.

Systematic Synthesis of Pyridine Ring Substituted Derivatives

Modifications to the pyridine ring of the this compound scaffold offer another avenue for structural optimization. The synthesis of these derivatives typically starts with a substituted 3-aminopyridine, which is then acylated with benzoyl chloride or coupled with benzoic acid.

The introduction of substituents on the pyridine ring can alter the pKa of the pyridine nitrogen, which can in turn affect the molecule's solubility, cell permeability, and interaction with biological targets. Common substituents include halogens, alkyl groups, and amino groups. For instance, the synthesis of N-(2-chloropyridin-3-yl)benzamide is achieved by the acylation of 3-amino-2-chloropyridine.